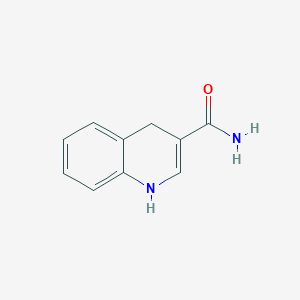

1,4-Dihydroquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1,4-dihydroquinoline-3-carboxamide |

InChI |

InChI=1S/C10H10N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,6,12H,5H2,(H2,11,13) |

InChI Key |

TWCKZRPQNIFPKA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2NC=C1C(=O)N |

Origin of Product |

United States |

The Quinolone Scaffold: a Privileged Structure in Medicinal Chemistry

The quinolone scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyridinone ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov The versatility of the quinolone core allows for structural modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. This inherent adaptability has made quinolones a cornerstone in the design and discovery of new drugs. nih.gov

The quinolone framework is not a recent discovery. Its journey in medicinal chemistry began in the early 1960s with the isolation of a byproduct from the synthesis of the antimalarial drug, chloroquine. researchgate.netacs.org This initial discovery paved the way for the development of nalidixic acid, the first synthetic quinolone antibacterial agent. researchgate.netresearchgate.netrsc.org Since then, the field has witnessed the development of thousands of quinolone derivatives, a testament to the scaffold's enduring importance. researchgate.net

A Spotlight on 4 Oxo 1,4 Dihydroquinoline 3 Carboxamide Derivatives

Within the broader quinolone family, the 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) moiety has garnered significant attention from researchers. This specific arrangement features a carboxamide group at the 3-position and a ketone at the 4-position of the quinoline (B57606) ring system. This particular substitution pattern has proven to be a key determinant of the biological activity of these compounds.

The synthesis of these derivatives often involves a multi-step process. A common approach is the Gould-Jacobs reaction, which involves the condensation of anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization. nih.govresearchgate.net The resulting quinoline-3-carboxylic acid can then be coupled with various amines to generate a library of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. nih.govucl.ac.be

Research into these derivatives has revealed a remarkable range of biological activities, positioning them as promising candidates for various therapeutic applications. These activities include:

Anticancer Agents: Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines. nih.govresearchgate.net The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov Some have also been identified as potent inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. acs.org

Anti-inflammatory Agents: A number of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been shown to possess potent anti-inflammatory properties. nih.gov They have been found to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating conditions like acute lung injury and sepsis. nih.gov

Cannabinoid Receptor Modulators: A significant body of research has focused on the interaction of these derivatives with cannabinoid receptors. researchgate.netucl.ac.benih.gov Specifically, many have been identified as selective agonists for the CB2 receptor, which is involved in various physiological and pathological processes. researchgate.netucl.ac.benih.gov

BACE-1 Inhibitors: In the context of neurodegenerative diseases, certain 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been investigated as inhibitors of β-secretase (BACE-1), an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease. nih.gov

CFTR Potentiators: Notably, a derivative from this class, Ivacaftor (VX-770), has been approved for the treatment of cystic fibrosis. acs.orgresearchgate.net It acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. acs.orgresearchgate.net

Historical Roots and the Evolution of a Chemical Scaffold

General Synthetic Approaches to the 4-Oxo-1,4-dihydroquinoline-3-carboxamide Core Structure

The synthesis of the 4-oxo-1,4-dihydroquinoline ring system is a cornerstone for the development of a wide array of derivatives. This bicyclic scaffold is typically assembled through cyclization reactions, with the Gould-Jacobs reaction being a primary and historically significant method.

Gould-Jacobs Cyclization and Related Condensation Reactions

The Gould-Jacobs reaction is a widely employed method for constructing the quinoline (B57606) framework. mdpi.com The process commences with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgjasco.ro This initial step involves a nucleophilic attack from the amine nitrogen, followed by the elimination of an ethanol (B145695) molecule to yield a condensation product. wikipedia.org

Microwave irradiation has been explored as a modern alternative to conventional heating for the cyclization step. This technique can significantly reduce reaction times and, in some cases, improve product yields. jasco.roresearchgate.net

Table 1: Comparison of Conventional vs. Microwave Heating in a Gould-Jacobs Reaction

| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 250 | 30 | 1 | jasco.ro |

| 2 | 300 | 2 | 37 | jasco.ro |

| 3 | 250 | 60 | 1 | jasco.ro |

| 4 | 300 | 10 | 28 | jasco.ro |

This table illustrates the effect of temperature and reaction time on the yield of the cyclized quinoline product (4) from intermediate (3) in a specific Gould-Jacobs reaction under microwave conditions.

Alternative Synthesis Strategies for Substituted 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Beyond the classical Gould-Jacobs approach, several other strategies have been developed to synthesize the 4-oxo-1,4-dihydroquinoline core, often allowing for different substitution patterns.

Conrad-Limpach and Related Syntheses: These methods also start from anilines but utilize β-keto esters to form the quinoline ring, providing an alternative route to the core structure. mdpi.com

Syntheses from Anthranilates: The Biere-Seelen synthesis uses methyl anthranilate as a starting material, offering another pathway to functionalized quinolinones. mdpi.com

Rearrangement Reactions: Novel methods involving rearrangement reactions have been developed to produce 2-substituted 3-hydroxy-4-oxo-1,4-dihydroquinolines. researchgate.net One such route involves the alkoxide-promoted rearrangement of alkyl isatinacetates. Another pathway uses the reaction of isatin (B1672199) or N-methylisatin with alkylating agents possessing acidic methylenes, which proceeds through a spiroepoxyoxindole intermediate. researchgate.net

Multi-step Synthesis from Fluorinated Precursors: A synthetic route starting from 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid can produce highly substituted 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester. google.com This intermediate can then be hydrolyzed to the corresponding carboxylic acid, a direct precursor for the carboxamide. google.com

N-Heterocyclic Carbene (NHC) Catalysis: Modern organocatalytic methods, such as those using N-heterocyclic carbenes, have been described for the synthesis of quinolin-4-ones, representing a newer approach to this heterocyclic system. mdpi.com

Derivatization and Functionalization Strategies

Once the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is formed, it can be further modified at several positions to generate a diverse library of compounds. Key sites for derivatization include the carboxamide group at position 3 and the ring nitrogen at position 1.

Carboxamido Group Modifications (Position 3)

The carboxamide functional group at the C-3 position is a critical handle for introducing structural diversity. The most common strategy involves the synthesis of the corresponding 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is then activated and reacted with a variety of amines to produce N-substituted carboxamides.

A typical procedure involves converting the carboxylic acid to a more reactive acyl chloride. For example, reacting a 4-oxoquinoline-3-carboxylic acid with thionyl chloride generates the acid chloride. sid.irscispace.com This intermediate can then be treated with a primary or secondary amine to form the desired N-substituted amide. scispace.com This method has been used to synthesize a wide range of derivatives by employing different amines, such as glycine (B1666218), D-glutamic acid, and various alkyl or aryl amines. sid.irnih.gov

It is often noted that maintaining the N-H bond of the carboxamide group is crucial for the biological activity of certain classes of these compounds, as it can act as a hydrogen bond donor. beilstein-journals.org

N-Alkylation and N-Substitution Reactions (Position 1)

The nitrogen atom at position 1 of the quinoline ring is a common site for functionalization, typically through alkylation reactions. beilstein-journals.org The N-1 substituted derivatives are of significant interest due to their association with various pharmacological activities. nih.govnih.gov

The alkylation is generally achieved by treating the N-H quinolinone with a base followed by an alkylating agent. A standard procedure involves stirring the N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide with a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org An alkyl halide, for instance, bromoethane, is then added to the mixture, which is heated to complete the reaction. beilstein-journals.org This synthetic strategy can lead to the exclusive formation of the N-1 alkylated product in high yield. beilstein-journals.org

Table 2: Representative N-Alkylation Reaction

| Starting Material | Reagents | Conditions | Product | Reference |

|---|

A key consideration in the alkylation of 4-oxo-1,4-dihydroquinoline-3-carboxamides is the potential for reaction at two different nitrogen atoms: the ring nitrogen (N-1) and the amide nitrogen of the carboxamide group at C-3. However, experimental results show that the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs with high regioselectivity at the N-1 position of the quinoline core. beilstein-journals.orgbeilstein-journals.orgnih.gov

To understand the basis for this selectivity, theoretical studies using Density Functional Theory (DFT) have been conducted. beilstein-journals.org These computational analyses investigated the acid/base behavior of the molecule and the potential reaction pathways. nih.gov The studies concluded that the observed regioselectivity is a direct consequence of the higher acidity of the N-H proton on the oxoquinoline ring compared to the proton on the carboxamide nitrogen. beilstein-journals.orgnih.gov Deprotonation by the base (e.g., potassium carbonate) occurs preferentially at the more acidic N-1 site, generating the corresponding conjugate base which then acts as the nucleophile in the subsequent reaction with the ethylating agent. beilstein-journals.orgnih.gov This leads exclusively to the N-1 ethylated product. beilstein-journals.org The presence of the N-ethyl group can be confirmed by NMR spectroscopy, noting the characteristic signals for the methylene (B1212753) and methyl hydrogens. nih.gov

Substitutions on the Quinoline Ring (e.g., Positions 6, 7, 8)

The functionalization of the quinoline ring is a key strategy for modulating the properties of 1,4-dihydroquinoline-3-carboxamide derivatives. Substitutions at positions 6, 7, and 8 are commonly explored to create structural diversity.

Research has demonstrated various methods to introduce substituents onto the quinoline core. For instance, a chloro group can be introduced at the C-6 position. One approach involves a Vilsmeier-Haack formylation followed by oxidation. researchgate.net Another efficient method starts with an already substituted aniline to construct the quinoline ring, as seen in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide. monash.eduresearchgate.net The synthesis of 1,3,6-trisubstituted-4-oxo-1,4-dihyroquinoline-2-carboxylic acids has shown that alkoxy groups at the 6-position are crucial for activity, with straight-chain alkyls being preferred. nih.gov

Substitution at the C-8 position has also been achieved. A notable example is the synthesis of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, which begins with o-toluidine (B26562) to incorporate the methyl group at the 8-position from the outset. nih.gov Furthermore, the synthesis of quinoline-6-carboxamides has been accomplished through the reaction of the corresponding carboxylic acids with various amines. nih.gov Structure-activity relationship (SAR) studies have indicated the importance of the electronic nature of these substituents, with electron-donating groups often being favorable for certain biological activities. nih.gov

| Position | Substituent | Synthetic Method/Precursor | Reference |

|---|---|---|---|

| 6 | Chloro (-Cl) | Vilsmeier-Haack formylation followed by oxidation | researchgate.net |

| 6 | Chloro (-Cl) | Cyclization using 6-chloro-substituted aniline precursor | monash.eduresearchgate.net |

| 6 | n-Propoxy (-O-n-propyl) | Starting with a 6-O-n-propyl substituted precursor | nih.gov |

| 8 | Methyl (-CH3) | Cyclization using o-toluidine as starting material | nih.gov |

| 6 | Carboxamide (-CONH-R) | Coupling of quinoline-6-carboxylic acid with amines | nih.gov |

Transformations of Related Functional Groups (e.g., nitrile hydrolysis to carboxamide)

The formation of the C-3 carboxamide moiety is a critical step in the synthesis of the target compounds. This is most commonly achieved by transforming a carboxylic acid or its derivative.

The most prevalent method is the direct coupling of a 1,4-dihydroquinoline-3-carboxylic acid with a desired amine. This reaction is typically facilitated by peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) acs.org, or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) nih.gov are used to activate the carboxylic acid for nucleophilic attack by the amine, leading to the formation of the amide bond in good to excellent yields. researchgate.net

An alternative two-step procedure involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride. This is accomplished by treating the carboxylic acid with an agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with an amine, such as glycine or D-glutamic acid, to yield the corresponding N-substituted carboxamide derivative. sid.ir

The synthesis often involves precursor steps, such as the hydrolysis of an ester to the corresponding carboxylic acid using a base like lithium hydroxide, which is then carried forward to the amide coupling stage. ucl.ac.be While direct hydrolysis of a C-3 nitrile group to the primary carboxamide is a theoretically viable route in organic synthesis, the literature for this specific scaffold more frequently details the aforementioned carboxylic acid coupling methods.

| Precursor Functional Group | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amine (R-NH₂), EDC, HOBt | Carboxamide (-CONH-R) | acs.org |

| Carboxylic Acid (-COOH) | Amine (R-NH₂), HATU | Carboxamide (-CONH-R) | nih.gov |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. Amine (R-NH₂) | Carboxamide (-CONH-R) | sid.ir |

| Ester (-COOR) | LiOH, H₂O/THF | Carboxylic Acid (-COOH) | ucl.ac.be |

Solid-Phase Synthetic Procedures

Solid-phase synthesis is a powerful technique for the production of compound libraries for screening purposes. This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. While detailed reports focusing specifically on the solid-phase synthesis of 1,4-dihydroquinoline-3-carboxamides are not extensively highlighted in the primary literature, the principles of this technique are readily applicable. For example, a suitable building block, such as a substituted anthranilic acid, could be anchored to a resin. The subsequent cyclization and amide formation steps would be performed on the solid support, allowing for easy purification by simple filtration and washing. The final carboxamide derivative would then be cleaved from the resin to yield the purified product. This approach is particularly advantageous for creating a diverse set of derivatives by using a variety of amines in the final amide coupling step.

Investigation of Reaction Mechanisms and Pathways

The construction of the core 1,4-dihydroquinoline (B1252258) ring system can be achieved through several named reactions, each with a distinct mechanistic pathway.

Friedländer Annulation: This is a classical method that involves the base- or acid-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., an α-methylene ketone). nih.gov The mechanism proceeds through the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.

Pfitzinger Reaction: This pathway provides access to quinoline-4-carboxylic acids, which are key precursors for the target carboxamides. The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base. acs.org The isatin ring is opened, followed by cyclization and dehydration to yield the quinoline scaffold.

Cascade Cyclization: Modern approaches have utilized intermolecular cascade cyclizations. A notable example is the reaction between simple enaminones and aldehydes, which proceeds through a one-pot protocol to form 1,4-dihydroquinoline derivatives. rsc.orgresearchgate.net This pathway involves a series of sequential reactions, including Michael addition and intramolecular condensation, that occur in a single pot without isolating intermediates.

Thermal Cyclization: The Gould-Jacobs reaction is another fundamental pathway where an aniline derivative reacts with diethyl ethoxymethylenemalonate. The initial product undergoes thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether, to form the 4-hydroxyquinoline (B1666331) system, which exists in tautomeric equilibrium with the 4-oxo form. nih.gov

Emerging Green Chemistry Approaches in Synthesis

A significant development is a methodology for synthesizing N-1 substituted 4-quinolone-3-carboxamides that is described as simple, scalable, and efficient, providing highly pure products in excellent yields. monash.eduresearchgate.netnih.gov This method represents a robust pathway that avoids some of the limitations of previous synthetic routes.

Transition-metal-free synthesis has emerged as a particularly attractive green approach. A one-pot process involving the intermolecular cascade cyclization of enaminones with aldehydes has been developed, affording a variety of 1,4-dihydroquinoline derivatives in moderate to good yields. rsc.orgresearchgate.net This method is advantageous as it avoids the use of potentially toxic and expensive transition metal catalysts, which can contaminate the final products.

Furthermore, one-pot, multi-component reactions are inherently green. A three-component reaction of 2-cyano-N-methylacetamide, an arylglyoxal, and an arylamine in water under reflux conditions has been designed to synthesize functionalized quinoline carboxamides. researchgate.net Such strategies improve atom economy, reduce the number of synthetic steps and purification procedures, and often utilize more environmentally benign solvents.

| Green Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Scalable Methodology | Simplified, efficient procedure with high yields | Suitable for large-scale synthesis, high purity | monash.eduresearchgate.netnih.gov |

| Transition-Metal-Free Synthesis | One-pot cascade cyclization of enaminones and aldehydes | Avoids heavy metal contamination, milder conditions | rsc.orgresearchgate.net |

| Three-Component Reaction | One-pot reaction in water | High atom economy, reduced waste, use of green solvent | researchgate.net |

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide, both ¹H and ¹³C NMR have been utilized to confirm their structures. The chemical shifts observed in the NMR spectra provide information about the electronic environment of the hydrogen and carbon atoms within the molecule. For instance, the absence of a signal around 4.95 ppm, which is characteristic of a -SH group, in the ¹H NMR spectra of certain derivatives confirms coordination through a deprotonated dithiocarboxylate group. researchgate.net

Table 1: Representative NMR Data for Quinolone Derivatives

| Nucleus | Chemical Shift (ppm) Range | Assignment | Reference |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic Protons | researchgate.net |

| ¹H | ~11.0 | NH Proton | researchgate.net |

| ¹³C | 115 - 140 | Aromatic Carbons | nih.gov |

| ¹³C | ~165 | Carboxamide Carbonyl | nih.gov |

| ¹³C | ~177 | Quinoline Carbonyl | nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule. In the context of this compound derivatives, IR spectra typically show characteristic absorption bands. For example, the N-H stretching vibrations are expected in the range of 3500-3300 cm⁻¹. chemrxiv.org The presence of a strong absorption band around 1600-1700 cm⁻¹ is indicative of the C=O stretching of the quinolone and carboxamide groups. The positions of these bands can be influenced by hydrogen bonding and other molecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its structural elucidation. For isoquinoline-3-carboxamides, a related class of compounds, high-resolution mass spectrometry has revealed unusual fragmentation pathways, including multiple reversible water adduct formations in the gas phase. nih.gov This atypical fragmentation has been found to be characteristic of this class of compounds and is valuable for their identification. nih.gov The study of fragmentation patterns helps in understanding the stability of different parts of the molecule and can aid in the identification of metabolites in various analytical procedures. nih.govnih.govcore.ac.uk

Advanced Computational Studies

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Structural Parameters and Chemical Shifts

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully applied to optimize the geometry of quinoline derivatives and to calculate their theoretical NMR chemical shifts and vibrational frequencies. researchgate.netsid.irscirp.org These calculated parameters show good agreement with experimental data obtained from X-ray diffraction and NMR spectroscopy. researchgate.netsid.ir DFT can also be used to determine other properties such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, which are crucial for understanding the reactivity and electronic properties of the molecule. researchgate.net

Table 2: Comparison of Experimental and DFT Calculated Data for a Quinoline Derivative

| Parameter | Experimental Value | DFT Calculated Value | Reference |

|---|---|---|---|

| Bond Length (C-C) | 1.4020 Å | 1.4084 Å | chemrxiv.org |

| Bond Angle (C-N-C) | 125.8° | 126.0° | chemrxiv.org |

| ¹H NMR Chemical Shift | Varies | Good Agreement | sid.ir |

| ¹³C NMR Chemical Shift | Varies | Good Agreement | sid.ir |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netdoaj.org These methods are extensively used in drug design to understand the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein. researchgate.netdoaj.orgmdpi.com

For instance, docking studies have been performed on 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives against cancer targets like the Axl kinase domain. researchgate.netdoaj.org These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.netnih.gov The binding affinity, often expressed as a docking score or binding energy (e.g., -4.085 kcal/mol), provides an estimate of the strength of the interaction. researchgate.netdoaj.org Furthermore, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complex over time. mdpi.com

Ligand-Receptor Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular modeling studies have been instrumental in elucidating the interactions between this compound derivatives and their biological targets. These derivatives have shown potential as agonists for the cannabinoid receptor 2 (CB2) and as inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer. nih.govnih.govfigshare.com

The binding of these compounds is typically characterized by a combination of hydrogen bonds and hydrophobic interactions within the receptor's binding site. nih.gov For instance, in studies involving the CB2 receptor, the 4-oxo group and the carboxamide moiety of the quinoline scaffold are key features for interaction. nih.govnih.gov While specific amino acid residues involved in the binding of the parent compound are not always explicitly detailed, the general consensus points towards the importance of the heterocyclic core in establishing crucial contacts.

In the context of Axl kinase inhibition, derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide have been designed to fit into the ATP-binding pocket of the kinase domain. nih.govfigshare.com The quinolone core acts as a scaffold that orients the substituents to form specific interactions with the amino acid residues lining the active site. The design of these inhibitors often involves modifying the substituents on the quinoline ring and the carboxamide nitrogen to optimize binding affinity and selectivity.

Table 1: Key Interactions of this compound Derivatives with Biological Targets

| Receptor/Enzyme | Type of Interaction | Key Structural Features Involved | Reference |

| Cannabinoid Receptor 2 (CB2) | Hydrogen Bonding, Hydrophobic | 4-oxo group, Carboxamide moiety | nih.govnih.gov |

| Axl Kinase | Hydrogen Bonding, Hydrophobic | Quinolone core, Substituents on the ring and carboxamide | nih.govfigshare.com |

| Metabotropic Glutamate (B1630785) Receptor 2 (mGlu2) | Allosteric Modulation | 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide scaffold | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the structural features of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives with their biological activities. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent derivatives.

In a study on the anticancer activity of this class of compounds, both atom-based and field-based 3D-QSAR models were developed. The atom-based model yielded a good cross-validation correlation coefficient (Q²) of 0.5715 for the test set and a high correlation coefficient (R²) of 0.8704 for the training set. The field-based model also showed good statistical significance with a Q² of 0.5697 for the test set and an R² of 0.817 for the training set.

The best pharmacophore hypothesis generated in this study consisted of six features: two hydrogen bond acceptors, one hydrophobic feature, and three aromatic rings. This model highlights the importance of specific electronic and steric properties of the molecule for its anticancer activity.

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular dynamics (MD) simulations have been utilized to assess the stability of the complex formed between this compound derivatives and their target proteins. These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Theoretical Investigations of Tautomerism

The this compound core can exist in different tautomeric forms, primarily the keto (4-oxo) and enol (4-hydroxy) forms. Theoretical studies, often employing Density Functional Theory (DFT), have been conducted on related 4-quinolone systems to understand the factors governing this tautomeric equilibrium. rsc.orgresearchgate.netscilit.comresearchgate.net

These studies have revealed that the position of the equilibrium is sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent environment. rsc.orgresearchgate.netscilit.comorientjchem.org For instance, a hydrogen bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.orgresearchgate.netscilit.com Conversely, substituents at other positions that promote extended conjugation may favor the keto form. rsc.orgresearchgate.net Computational results from these studies on related systems have shown good agreement with experimental data from X-ray crystallography, IR, and NMR spectroscopy. rsc.orgresearchgate.net

Table 2: Factors Influencing Tautomeric Equilibrium in 4-Quinolones

| Factor | Influence on Equilibrium | Reference |

| Substituent at C3 (H-bond acceptor) | Favors enol form | rsc.orgresearchgate.netscilit.com |

| Substituents at C2 or C8 | Favors keto form (extended conjugation) | rsc.orgresearchgate.net |

| Solvent Polarity | Can shift the equilibrium | orientjchem.org |

Atom-in-Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electronic structure and bonding characteristics of quinolone derivatives. nih.govrsc.orgresearchgate.netresearchgate.netijnc.ir This method allows for a detailed investigation of intramolecular interactions, such as hydrogen bonds, by analyzing the topology of the electron density.

In studies of quinolone carboxylic acid derivatives, AIM analysis has been used to characterize the intramolecular hydrogen bond between a carboxylic acid group and the carbonyl group at the 4-position. nih.gov The analysis involves locating bond critical points (BCPs) and examining the electron density (ρ) and its Laplacian (∇²ρ) at these points. These topological parameters provide a quantitative measure of the strength and nature of the interaction. rsc.orgresearchgate.netresearchgate.net For instance, the presence of a BCP between a hydrogen atom and an oxygen atom is a clear indicator of a hydrogen bond. The values of ρ and ∇²ρ at the BCP can be correlated with the strength of the bond. rsc.org This type of analysis provides a deeper understanding of the forces that determine the conformation and stability of the this compound scaffold.

Preclinical Biological Activity and Mechanistic Investigations in Vitro and in Vivo Models

Enzyme Inhibition Studies

The 1,4-dihydroquinoline-3-carboxamide core structure has been identified as a versatile pharmacophore for designing inhibitors of several key enzymes implicated in a range of diseases.

The Axl receptor tyrosine kinase is a recognized target in cancer therapy due to its role in tumor progression, metastasis, and drug resistance. nih.govuq.edu.au Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) have emerged as highly potent inhibitors of Axl kinase. researchgate.netnih.gov

A notable example is the compound designated 9im, which was synthesized as part of a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides. researchgate.netnih.gov In vitro studies demonstrated that 9im binds strongly to the Axl protein with a dissociation constant (Kd) of 2.7 nM and potently inhibits its kinase activity with a half-maximal inhibitory concentration (IC₅₀) of 4.0 nM. researchgate.netnih.gov This compound exhibited high selectivity for Axl, being significantly less potent against a large panel of other wild-type kinases. researchgate.netnih.gov Mechanistic investigations in cell-based assays showed that 9im could inhibit the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. researchgate.netnih.gov Furthermore, it effectively suppressed the migration and invasion of MDA-MB-231 breast cancer cells in a dose-dependent manner. researchgate.netnih.gov

In vivo, compound 9im demonstrated a therapeutic effect in a xenograft model using highly metastatic 4T1 murine breast cancer cells, specifically impacting hepatic metastasis. researchgate.netnih.gov The favorable pharmacokinetic properties observed in rats, combined with its in vitro and in vivo efficacy, position 9im as a significant lead compound for further research into Axl-targeting cancer therapies. researchgate.netnih.gov Another study on fused-pyrazolone carboxamide derivatives also identified potent AXL inhibitors, with compound 59 showing significant in vivo anti-tumor efficacy.

Table 1: In Vitro Axl Kinase Inhibition Data for this compound Derivatives

| Compound | Target | Assay | Result | Source |

| 9im | Axl Kinase | Binding Assay | Kd = 2.7 nM | researchgate.net, nih.gov |

| 9im | Axl Kinase | Kinase Inhibition | IC50 = 4.0 nM | researchgate.net, nih.gov |

| BGB324 | Axl Kinase | Kinase Inhibition | IC50 = 14 nM | |

| Compound 59 | Axl Kinase | Kinase Inhibition | IC50 = 1.0 nM |

Topoisomerase II Inhibition

Topoisomerase II (Top II) is a critical enzyme in DNA replication and a validated target for anticancer drugs. nih.govepa.gov A novel bis-fluoroquinolone chalcone-like derivative, HMNE3, which incorporates a dihydroquinoline-4(1H)-one structure, has been identified as a dual inhibitor of tyrosine kinases and Topoisomerase II. nih.gov

In vitro studies demonstrated that HMNE3 inhibits the ability of Top II to relax supercoiled pBR322 DNA. nih.gov This enzymatic inhibition is considered a direct factor contributing to its observed pro-apoptotic effects in cancer cells. nih.gov Treatment with HMNE3 induced apoptosis in Capan-1 and Panc-1 human pancreatic cancer cell lines, which was associated with the activation of caspases-3, -8, and -9. nih.gov The compound significantly inhibited the proliferation of several cancer cell lines in a time- and dose-dependent manner. nih.gov These findings suggest that HMNE3 acts as a multi-target inhibitor, with its action against Topoisomerase II being a key part of its anticancer mechanism. nih.gov

HIV integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy as it lacks a human homolog. Various derivatives of the quinoline (B57606) carboxamide scaffold have been investigated for their ability to inhibit this enzyme.

One study focused on derivatives of 1,2-dihydroquinoline-3-carboxamide, which demonstrated potent antiviral activity with EC₅₀ values in the single-digit nanomolar range in cell-based assays against wild-type HIV. Another investigation into 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives found that all synthesized compounds were effective against HIV at concentrations below 150 µM without significant cytotoxicity. Within this series, compound 8b, which features a 4-fluorobenzoyl group, was identified as the most potent, with a half-maximal effective concentration (EC₅₀) of 75 µM. Molecular docking studies suggested that these compounds bind to the active site of HIV integrase in a manner similar to known inhibitors.

Furthermore, research has explored merging the pharmacophore of salicylhydrazides with the 4-quinolone-3-carboxylic acid platform, resulting in compounds with modest anti-HIV-1 activity and no significant cytotoxicity in cell cultures.

Table 2: In Vitro Anti-HIV Activity of this compound Derivatives

| Compound Series | Specific Compound | Assay | Result | Source |

| 1,2-dihydroquinoline-3-carboxamides | Not specified | Cell-based antiviral | EC50 = single-digit nM | |

| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | 8b | HIV replication | EC50 = 75 µM |

DprE1 Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for tuberculosis therapies. Extensive research has identified various chemical scaffolds that inhibit DprE1, including quinoxalines and quinazolinones. researchgate.net However, based on the conducted searches, there is no available information specifically identifying this compound derivatives as inhibitors of DprE1.

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer treatment. The quinoline-3-carboxamide (B1254982) derivative, Tasquinimod (B611174), has been identified as an allosteric inhibitor of HDAC4 function.

Tasquinimod's mechanism of action involves binding to HDAC4, which prevents the formation of the HDAC4/NCoR1/HDAC3 complex. This disruption interferes with the transcriptional activation of hypoxia-inducible factor-1 alpha (HIF-1α) and represses target genes of the Myocyte Enhancer Factor-2 (MEF-2) signaling pathway, which are crucial for tumor cell survival in compromised microenvironments. Other research has focused on different but related scaffolds, such as 2-phenylquinoline-4-carboxylic acid derivatives, which have shown selectivity for HDAC3. Similarly, tetrahydroisoquinoline-based compounds have been developed as broad-spectrum HDAC inhibitors.

Receptor Modulatory Activities

Beyond enzyme inhibition, derivatives of this compound have been shown to modulate the activity of key cellular receptors.

Specifically, a series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been synthesized and identified as potent and selective agonists for the CB2 cannabinoid receptor. The CB2 receptor is an attractive drug target due to its role in various physiological and pathological processes. In this series, compounds 28, 30, and 32R were noted for their selectivity for the CB2 receptor over the CB1 receptor. Functional assays, specifically the [³⁵S]-GTPγS binding assay, confirmed that these compounds behave as agonists at the CB2 receptor. Molecular modeling suggested that the interaction of these compounds with the CB2 receptor is mediated through a combination of hydrogen bonds and hydrophobic interactions.

In a separate line of investigation, 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides were developed as selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2). The compound VU6001192 emerged from this series as a potent and highly selective mGlu2 NAM, providing a valuable tool for studying the biological consequences of selectively inhibiting this receptor in the central nervous system.

Table 3: Receptor Modulatory Activity of this compound Derivatives

| Compound Series | Specific Compound(s) | Target Receptor | Activity | Source |

| 4-oxo-1,4-dihydroquinoline-3-carboxamides | 28, 30, 32R | CB2 Cannabinoid Receptor | Selective Agonist | |

| 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides | VU6001192 | Metabotropic Glutamate Receptor 2 (mGlu2) | Selective Negative Allosteric Modulator |

Cannabinoid Receptor 2 (CB2) Agonism and Selectivity Profiling

Cellular and Molecular Mechanism Studies (In Vitro)

The quinoline-3-carboxamide scaffold is a key feature of tasquinimod, an agent with demonstrated anti-proliferative effects on human prostate cancer cell lines. nih.gov In vitro studies have shown that tasquinimod inhibits the growth of LNCaP prostate tumor cells. nih.gov This anti-proliferative activity is part of a broader anti-tumor effect that includes the inhibition of angiogenesis. nih.gov

Further in vivo studies using nude mice with CWR-22RH human prostate tumors confirmed these findings. nih.gov Oral administration of tasquinimod led to significant tumor growth inhibition. nih.gov This effect was associated with molecular changes within the tumor tissue, including the downregulation of the androgen receptor (AR) protein and Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of tumor survival and angiogenesis. nih.gov These results indicate that quinoline-3-carboxamide derivatives can exert anti-proliferative effects by modulating critical signaling pathways in cancer cells. nih.gov

Epithelial-mesenchymal transition (EMT) is a dynamic cellular process implicated in cancer progression and metastasis, where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion. nih.gov The quinoline-3-carboxamide derivative tasquinimod has been shown to modulate pathways that are critically involved in tumor progression and the tumor microenvironment, which are related to EMT. nih.gov

Studies on human prostate tumors revealed that tasquinimod's mechanism involves the upregulation of thrombospondin-1 (TSP1), a potent endogenous inhibitor of angiogenesis. nih.gov This upregulation of TSP1 was correlated with the downregulation of HIF-1α and Vascular Endothelial Growth Factor (VEGF), a downstream target of HIF-1α that promotes the formation of new blood vessels. nih.gov By inhibiting the "angiogenic switch," tasquinimod disrupts a key process that supports tumor growth and metastasis. nih.gov While not a direct study of EMT markers like E-cadherin or vimentin, the modulation of the HIF-1α/VEGF axis and the induction of an anti-angiogenic environment represent a significant impact on the tumor's ability to progress and invade, processes that are fundamentally linked to EMT. nih.govnih.gov

Effects on Oxidative Burst Activity in Phagocytes

The immunomodulatory potential of this compound derivatives has been investigated, with a particular focus on their impact on the oxidative burst activity of phagocytic cells. The oxidative burst is a critical component of the innate immune response, characterized by the rapid release of reactive oxygen species (ROS) by phagocytes, such as neutrophils and macrophages, to eliminate pathogens. wikipedia.org

A study focusing on derivatives of the fluoroquinolone antibiotic gatifloxacin (B573), which contains the this compound core, has yielded significant findings. Specifically, the analog N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide was identified as a highly potent inhibitor of oxidative burst. This derivative demonstrated significant suppressive effects on the chemiluminescence response, a measure of ROS production, in various phagocytic populations. The inhibitory concentrations (IC50) were notably low, indicating strong activity.

The compound's potent inhibition of ROS production in whole blood, isolated neutrophils, and macrophages suggests its potential as a powerful anti-inflammatory agent. This activity is crucial as excessive or prolonged oxidative burst can contribute to tissue damage in inflammatory conditions. wikipedia.org

Table 1: Inhibitory Effects of a Gatifloxacin Derivative on Phagocyte Oxidative Burst

| Phagocyte Type | IC50 (µg/mL) |

| Whole Blood Phagocytes | <12.5 |

| Neutrophils | <0.1 |

| Macrophages | <3.1 |

Data sourced from a study on N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.

T-Cell Proliferation Inhibition

In addition to their effects on innate immune cells, this compound derivatives have been shown to modulate adaptive immune responses, specifically by inhibiting T-cell proliferation. T-lymphocytes are key players in orchestrating the adaptive immune response, and their proliferation is a hallmark of immune activation. Uncontrolled T-cell proliferation is implicated in the pathogenesis of various autoimmune and inflammatory diseases.

The same gatifloxacin derivative, N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, that demonstrated potent inhibition of oxidative burst also exhibited a significant T-cell proliferation inhibitory effect. This dual activity on both innate and adaptive immune responses highlights the compound's potential as a broad-spectrum immunomodulator.

Another study investigating the broader class of quinoline-3-carboxamides (B1200007) found that they can modulate primary T-cell-dependent B-cell responses. nih.gov This suggests an interference with the interaction between T-cells and B-cells, which is crucial for the generation of antibody responses. nih.gov While this study did not focus on proliferation as a primary endpoint, the modulation of T-cell-dependent responses points towards an influence on T-cell function. nih.gov

Table 2: T-Cell Proliferation Inhibition by a Gatifloxacin Derivative

| Assay | IC50 (µg/mL) |

| T-Cell Proliferation | 3.7 |

Data sourced from a study on N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.

In Vivo Efficacy in Preclinical Animal Models

Anticancer Activity in Xenograft Models (e.g., Metastasis Suppression)

The therapeutic potential of quinoline-3-carboxamide derivatives has been extended to the field of oncology, with several compounds demonstrating notable anticancer activity in preclinical xenograft models. These studies have highlighted the ability of these compounds to inhibit tumor growth and suppress metastasis.

Tasquinimod, a second-generation oral quinoline-3-carboxamide, has been extensively studied for its effects on metastatic castration-resistant prostate cancer (mCRPC). nih.gov In preclinical studies using xenograft models of human prostate cancer, Tasquinimod demonstrated significant efficacy as a maintenance therapy. nih.gov Its mechanisms of action are believed to include anti-angiogenic and anti-metastatic properties. nih.gov Research has shown that Tasquinimod can disrupt the tumor microenvironment by targeting HDAC4, which in turn affects HIF-1α and MEF-2 signaling pathways crucial for tumor survival and adaptation. nih.gov

Another study on a series of 4-oxoquinoline-3-carboxamide derivatives identified compounds with significant cytotoxic activity against gastric cancer cell lines in vitro. nih.govresearchgate.net While in vivo xenograft data from this specific study is limited in the provided context, the potent in vitro activity suggests a potential for in vivo efficacy that warrants further investigation. nih.govresearchgate.net

Table 3: In Vivo Efficacy of Tasquinimod in a Prostate Cancer Xenograft Model

| Treatment | Effect | Model |

| Tasquinimod | Dose-dependent inhibition of tumor growth | CWR22-RH human prostate cancer PDXs in castrate male NSG mice |

Data based on studies of Tasquinimod, a second-generation quinoline-3-carboxamide. nih.gov

Anti-inflammatory Effects in Sepsis Models

The anti-inflammatory properties of this compound derivatives have been evaluated in preclinical models of sepsis, a life-threatening condition characterized by a dysregulated systemic inflammatory response.

A study focused on a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives identified a lead compound, designated 13a, with potent anti-inflammatory activity. nih.gov In in vitro experiments, this derivative significantly inhibited the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.gov

The in vivo efficacy of derivative 13a was subsequently confirmed in a murine model of LPS-induced sepsis. nih.gov Administration of the compound led to a significant improvement in the survival rate of the septic mice. nih.gov This protective effect was associated with the alleviation of acute lung injury (ALI), a common and severe complication of sepsis. nih.gov The treated mice exhibited reduced pathological changes in lung tissue, decreased pulmonary edema, and inhibited macrophage infiltration. nih.gov These findings underscore the therapeutic potential of this class of compounds in mitigating the severe inflammatory cascade associated with sepsis. nih.gov

Table 4: Anti-inflammatory Effects of Derivative 13a in a Sepsis Model

| Model | Key Findings |

| LPS-induced sepsis in mice | Significantly promoted survival |

| LPS-induced acute lung injury in mice | Alleviated pathological changes in lung tissue, reduced pulmonary edema, inhibited macrophage infiltration |

Data sourced from a study on a 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative (13a). nih.gov

Future Research Directions and Unexplored Avenues for 1,4 Dihydroquinoline 3 Carboxamide

Design and Synthesis of Novel Derivatives with Tailored Biological Activities

The core structure of 1,4-dihydroquinoline-3-carboxamide offers significant opportunities for chemical modification to create novel derivatives with specific biological activities. Future research will likely focus on the strategic diversification of substituents at various positions of the quinoline (B57606) ring and the carboxamide side chain.

One promising direction is the continued exploration of substitutions on the heterocyclic nucleus to enhance affinity and selectivity for specific targets. For instance, the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives with varied aliphatic or aromatic carboxamide groups at position 3 and different alkyl or benzyl (B1604629) groups at position 1 has yielded potent and selective agonists for the CB2 cannabinoid receptor. ucl.ac.benih.gov Further research could build upon these findings by introducing a wider range of functional groups to probe the structure-activity relationships (SAR) more deeply. nih.gov Solid-phase synthesis methodologies, which have already been successfully employed, can facilitate the rapid generation of libraries of these new derivatives for high-throughput screening. ucl.ac.be

Another area of focus is the synthesis of derivatives targeting other important biological pathways. For example, novel 4-hydro-quinoline-3-carboxamide derivatives have been synthesized and shown to possess immunomodulatory activity, affecting spleen lymphocyte proliferation and TNF-alpha production. nih.gov Similarly, the design of new 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives has led to the identification of potent anti-inflammatory agents. nih.gov Future synthetic efforts could aim to optimize these activities and explore potential applications in autoimmune diseases and inflammatory conditions. The development of efficient synthetic methodologies, such as those utilizing peptide coupling agents or green chemistry approaches, will be crucial for the successful production of these novel compounds. researchgate.netnih.gov

In-depth Mechanistic Elucidation of Observed Preclinical Activities

While numerous this compound derivatives have demonstrated promising preclinical activity, a deeper understanding of their mechanisms of action is essential for their clinical translation. Future research should prioritize detailed mechanistic studies to unravel the precise molecular interactions and signaling pathways through which these compounds exert their effects.

For derivatives showing anticancer potential, it is important to move beyond general cytotoxicity assays and investigate specific molecular targets. Some 4-oxoquinoline-3-carboxamide derivatives are thought to exert their anticancer effects by inhibiting mammalian topoisomerase II, an enzyme crucial for DNA replication and a target for many existing chemotherapy drugs. nih.gov Future studies could employ techniques like enzymatic assays, DNA cleavage assays, and molecular docking to confirm this mechanism and identify the key structural features required for potent inhibition. nih.govresearchgate.net

In the context of their anti-inflammatory and immunomodulatory effects, research should focus on identifying the specific signaling cascades that are modulated. For example, one derivative was found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines by inhibiting the activation of the NF-κB pathway. nih.gov Further investigations could use techniques like Western blotting and reporter gene assays to dissect the effects on upstream and downstream components of this pathway. Similarly, for derivatives acting as CB2 receptor agonists, detailed binding assays and functional studies are needed to characterize their interaction with the receptor and the subsequent downstream signaling events. ucl.ac.benih.gov Understanding these mechanisms at a molecular level will be critical for predicting potential on-target and off-target effects and for designing safer and more effective therapeutic agents.

Exploration of Additional Target Proteins and Pathways

The versatility of the this compound scaffold suggests that it may interact with a broader range of biological targets than currently known. A key future research direction is the systematic exploration of additional target proteins and cellular pathways to uncover new therapeutic applications.

One approach is to screen libraries of this compound derivatives against a diverse panel of protein targets. This could lead to the discovery of novel inhibitors for kinases, proteases, or other enzyme families implicated in various diseases. For example, molecular modeling studies have already suggested that 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives could be potent inhibitors of Axl kinase, a promising target for anticancer drug discovery. researchgate.netresearchgate.net Experimental validation of these computational predictions is a logical next step.

Another strategy is to investigate the potential of these compounds to modulate pathways that are not yet well-explored for this scaffold. Research has shown that related quinoline-3-carboxamide (B1254982) compounds, such as Tasquinimod (B611174), can allosterically bind to HDAC4 and disrupt HIF-1α transcriptional activation, suggesting a role in targeting the tumor microenvironment. nih.gov Exploring whether this compound derivatives can modulate similar pathways could open up new avenues for cancer therapy. Furthermore, given the structural similarities to compounds that inhibit HIV-1 integrase, investigating the anti-HIV potential of this scaffold is a worthwhile endeavor. nih.govnih.gov The discovery of a quinoline-4-carboxamide derivative with a novel antimalarial mechanism of action, the inhibition of translation elongation factor 2 (PfEF2), highlights the potential for identifying unexpected and valuable biological activities within this chemical class. nih.govacs.org

Application of Advanced Computational Methods for Scaffold Optimization

Advanced computational methods are poised to play an increasingly important role in the rational design and optimization of the this compound scaffold. beilstein-journals.orgbeilstein-journals.org These in silico tools can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. beilstein-journals.org

One key application is the use of quantitative structure-activity relationship (QSAR) models. By developing 3D-QSAR models, researchers can identify the key structural features (pharmacophores) that are essential for a desired biological activity. researchgate.net For example, a six-point pharmacophore hypothesis has been developed for the anticancer activity of 4-oxo-1,4-dihydroquinoline-3-carboxamides, which can guide the design of new, more potent analogs. researchgate.net

Molecular docking studies are another powerful tool for scaffold optimization. By simulating the binding of this compound derivatives to the active site of a target protein, researchers can predict their binding affinity and mode of interaction. researchgate.netnih.gov This information can be used to design modifications that enhance binding and, consequently, biological activity. For instance, docking studies have been used to understand the interaction of these compounds with the CB2 cannabinoid receptor and HIV integrase. ucl.ac.benih.govnih.gov

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. researchgate.net This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources that would otherwise be spent on synthesizing and testing them. The integration of these computational approaches into the drug discovery pipeline will be essential for the efficient optimization of the this compound scaffold. beilstein-journals.orgbeilstein-journals.org

Development of the this compound Scaffold for New Research Tools

Beyond its direct therapeutic potential, the this compound scaffold can be developed into valuable research tools for probing biological systems. The ability to synthesize derivatives with high affinity and selectivity for specific protein targets makes them ideal candidates for creating chemical probes.

These chemical probes can be used to study the function of a particular protein in cells or in vivo. For example, a highly selective CB2 receptor agonist derived from this scaffold could be used to investigate the role of the CB2 receptor in various physiological and pathological processes. ucl.ac.benih.gov By attaching a fluorescent tag or a radiolabel to a potent and selective derivative, researchers can create imaging agents to visualize the distribution and expression of the target protein in living systems.

Furthermore, these compounds can be used in affinity chromatography to isolate and identify their binding partners. This can lead to the discovery of new protein-protein interactions and a better understanding of the cellular pathways in which the target protein is involved. The development of the this compound scaffold into a toolbox of chemical probes will not only advance our understanding of fundamental biology but may also uncover new drug targets and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-dihydroquinoline-3-carboxamide derivatives, and how are they structurally characterized?

- Methodological Answer : The Gould–Jacobs cyclization is widely employed to synthesize the 4-oxo-1,4-dihydroquinoline core. Subsequent functionalization (e.g., N-alkylation, carboxamide substitution) is achieved via nucleophilic substitution or coupling reactions . Structural characterization typically involves -/-NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry. For example, intermediates are validated by comparing experimental NMR shifts with DFT-predicted values .

Q. How are this compound derivatives initially screened for biological activity?

- Methodological Answer : Standard in vitro assays include kinase inhibition (e.g., Axl kinase IC determination via fluorescence polarization) or cannabinoid receptor binding (CB1/CB2 radioligand displacement assays using -CP-55,940) . Cell-based models, such as TGF-β1-induced epithelial-mesenchymal transition (EMT) in MDA-MB-231 cells, assess functional activity .

Advanced Research Questions

Q. How can regioselectivity in N-alkylation reactions of 1,4-dihydroquinoline-3-carboxamides be predicted and experimentally validated?

- Methodological Answer : Deprotonation energy calculations (DFT) and molecular orbital analysis identify the most acidic N–H site, favoring alkylation at the oxoquinoline nitrogen over the carboxamide group. Experimental validation involves isolating intermediates (e.g., conjugate base of oxoquinoline) and monitoring reaction kinetics via -NMR . Contradictory results (e.g., unexpected byproducts) require revisiting solvent/base effects or alternative reaction pathways.

Q. What strategies optimize the structure-activity relationship (SAR) for CB2 receptor selectivity in this compound derivatives?

- Methodological Answer :

- Substituent Modification : Introducing chloro groups at positions 6, 7, or 8 enhances CB2 affinity (e.g., 8-chloro derivatives show K < 10 nM) .

- Scaffold Constraint : Replacing the quinoline core with pyrazolo[4,3-c]quinolin-3-one improves selectivity (CB2/CB1 > 3000-fold) by enforcing optimal hydrogen-bonding geometry with the receptor .

- Functional Assays : [(35)S]-GTPγS binding confirms agonist functionality, while molecular docking refines binding poses (e.g., hydrogen bonds with Ser285 and hydrophobic interactions with Val261) .

Q. How can conflicting data on synthetic yields or biological potencies be resolved?

- Methodological Answer :

- Synthesis Optimization : Low yields in carboxamide coupling (e.g., 20% in HBTU-mediated reactions) are addressed by screening coupling reagents (e.g., PyBOP) or activating agents (e.g., T3P) .

- Biological Variability : Discrepancies in IC values across cell lines may arise from differences in receptor expression or assay conditions. Use orthogonal assays (e.g., Western blot for Axl phosphorylation vs. migration assays) to confirm target engagement .

Q. What in vivo models are used to evaluate the pharmacokinetics and therapeutic efficacy of this compound derivatives?

- Methodological Answer :

- Pharmacokinetics : Rat studies assess oral bioavailability, plasma half-life, and tissue distribution. For example, compound 9im exhibits a t > 4 hours and AUC > 5000 ng·h/mL .

- Efficacy Models : Xenograft models (e.g., 4T1 murine breast cancer hepatic metastasis) validate in vivo activity. Dosing regimens are optimized based on tumor growth inhibition and toxicity profiles .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.